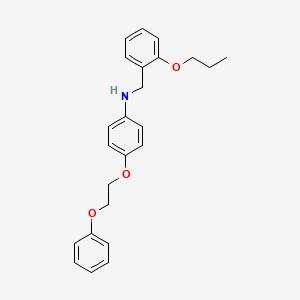
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline
描述
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline, also known as 4-PEPEBA, is a novel compound that has been synthesized and studied for its potential applications in the fields of science and medicine. This compound has a unique structure that allows it to be used in a variety of ways due to its properties.
科学研究应用
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has been studied for its potential applications in the fields of science and medicine. It has been used as a fluorescent probe for the detection of nitric oxide in cells, as it has a high sensitivity and selectivity to nitric oxide. 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has also been used as an inhibitor of nitric oxide synthase, which is an enzyme involved in the production of nitric oxide. Additionally, 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has been used as a fluorescent probe for the detection of reactive oxygen species in cells.
作用机制
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has been studied for its potential mechanisms of action. It has been proposed that 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline acts as a nitric oxide scavenger, as it binds to nitric oxide and prevents it from reacting with other molecules. Additionally, 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has been proposed to act as an antioxidant, as it can scavenge reactive oxygen species and prevent them from causing oxidative damage.
Biochemical and Physiological Effects
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, which can lead to decreased inflammation and improved cardiovascular health. Additionally, 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has been shown to scavenge reactive oxygen species, which can lead to decreased oxidative stress and improved cell health.
实验室实验的优点和局限性
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has a high sensitivity and selectivity to nitric oxide, making it a useful tool for the detection of nitric oxide in cells. However, 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline is relatively unstable and can be easily degraded by light or heat.
未来方向
There are several potential future directions for 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline. One potential direction is to explore its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of nitric oxide. Additionally, 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline could be used to investigate its potential as an antioxidant, as it has been shown to scavenge reactive oxygen species. Finally, 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline could be studied for its potential use in drug delivery systems, as it could be used to target specific cells or tissues.
属性
IUPAC Name |
4-(2-phenoxyethoxy)-N-[(2-propoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-2-16-28-24-11-7-6-8-20(24)19-25-21-12-14-23(15-13-21)27-18-17-26-22-9-4-3-5-10-22/h3-15,25H,2,16-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDRXLURUCDDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



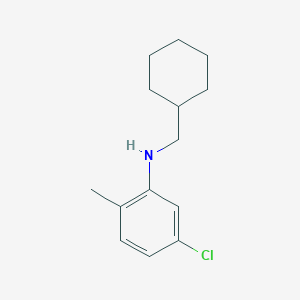
![2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1385452.png)
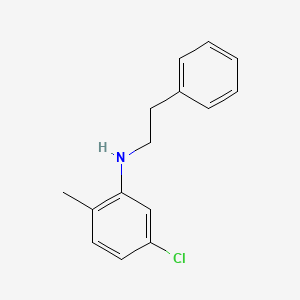

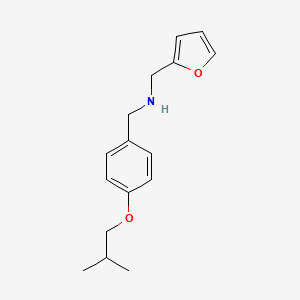
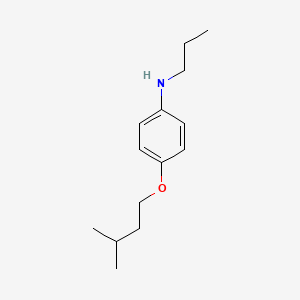
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline](/img/structure/B1385457.png)
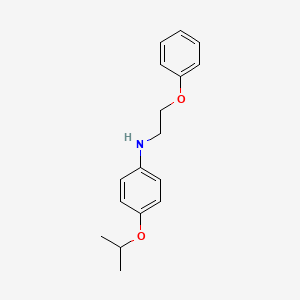
![N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline](/img/structure/B1385460.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385462.png)
![4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385466.png)
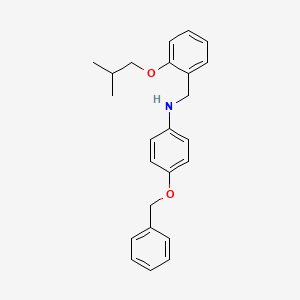
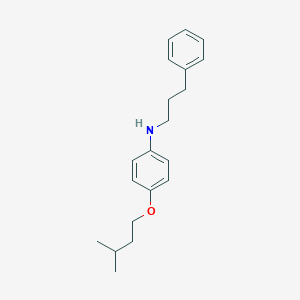
![N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385472.png)